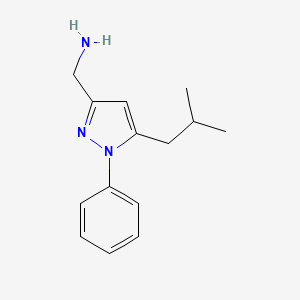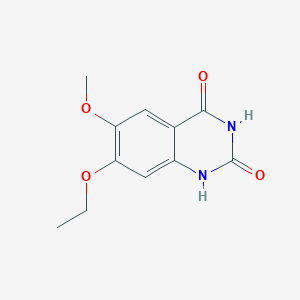![molecular formula C11H11ClN4 B11875407 [2,3'-Bipyridine]-6-carboximidamide hydrochloride CAS No. 1179359-85-3](/img/structure/B11875407.png)
[2,3'-Bipyridine]-6-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,3’-Bipyridine]-6-carboximidamide hydrochloride is a derivative of bipyridine, a family of organic compounds consisting of two pyridyl rings. Bipyridine derivatives are known for their coordination chemistry and are used in various applications, including catalysis, materials science, and pharmaceuticals .
Preparation Methods
The synthesis of [2,3’-Bipyridine]-6-carboximidamide hydrochloride typically involves the coupling of pyridine derivatives. Common synthetic routes include metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi coupling . These reactions often require specific catalysts and conditions to achieve high yields and selectivity. Industrial production methods may involve the use of homogeneous or heterogeneous catalytic systems to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
[2,3’-Bipyridine]-6-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized bipyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include halides, organometallic reagents, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[2,3’-Bipyridine]-6-carboximidamide hydrochloride has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Mechanism of Action
The mechanism of action of [2,3’-Bipyridine]-6-carboximidamide hydrochloride involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with molecular targets and pathways, influencing various biochemical and physiological processes . The specific molecular targets and pathways depend on the metal ion and the biological context in which the compound is used.
Comparison with Similar Compounds
[2,3’-Bipyridine]-6-carboximidamide hydrochloride is unique among bipyridine derivatives due to its specific functional groups and coordination properties. Similar compounds include:
2,2’-Bipyridine: A widely used ligand in coordination chemistry with applications in catalysis and materials science.
4,4’-Bipyridine: Known for its use in the synthesis of viologens and coordination polymers.
3,3’-Diamino-2,2’-bipyridine: Studied for its potential as a bifunctional agent in the treatment of Alzheimer’s disease.
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of [2,3’-Bipyridine]-6-carboximidamide hydrochloride.
Properties
CAS No. |
1179359-85-3 |
|---|---|
Molecular Formula |
C11H11ClN4 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
6-pyridin-3-ylpyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H10N4.ClH/c12-11(13)10-5-1-4-9(15-10)8-3-2-6-14-7-8;/h1-7H,(H3,12,13);1H |
InChI Key |
ZBRVDVQGDGIPEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=N)N)C2=CN=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[Dimethyl(phenyl)silyl]-N,N-diethylethan-1-amine](/img/structure/B11875386.png)







